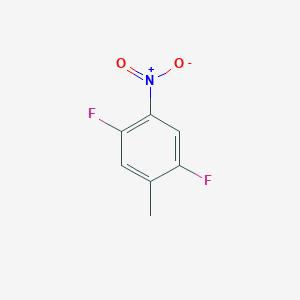

1,4-Difluoro-2-methyl-5-nitrobenzene

Descripción general

Descripción

1,4-Difluoro-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms, one by a methyl group, and one by a nitro group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Métodos De Preparación

1,4-Difluoro-2-methyl-5-nitrobenzene is typically synthesized through a two-step process involving fluorination and nitration reactions. The synthetic route begins with 2,5-dichlorotoluene, which undergoes fluorination with an excess of a fluorinating agent to produce 2,5-difluorotoluene. This intermediate is then subjected to nitration using a nitrating agent to yield this compound .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution Reactions

Fluorine atoms at positions 1 and 4 undergo substitution under nucleophilic conditions. The nitro group at position 5 activates the aromatic ring toward nucleophilic attack, while the methyl group at position 2 exerts steric and electronic effects.

Key Reactions:

-

Amine Substitution :

Reacting with amines (e.g., dimethylamine, diethylamine) in dimethylformamide (DMF) at elevated temperatures (100°C) yields amino-substituted derivatives. For example:-

With triethylamine: Forms 2-(diethylamino)-4-fluoro-5-nitrobenzene via nucleophilic displacement of fluorine .

-

With dimethylamine hydrochloride: Produces 2-(dimethylamino)-4-fluoro-5-nitrobenzene .

Conditions and Yields :

-

-

Hydroxide Substitution :

In aqueous KOH/DMF, one fluorine atom is replaced by a hydroxyl group, forming 2-methyl-4-fluoro-5-nitrobenzene-1-ol .

Reduction Reactions

The nitro group at position 5 is reducible to an amine under catalytic hydrogenation or metal hydride conditions:

-

Catalytic Hydrogenation :

Using H₂ and Pd/C in ethanol at 25°C converts the nitro group to an amine, yielding 1,4-difluoro-2-methyl-5-aminobenzene. -

Tin(II) Chloride Reduction :

SnCl₂ in HCl reduces the nitro group to an amine at room temperature, producing the same product.

Oxidation Reactions

The methyl group at position 2 oxidizes to a carboxylic acid under strong oxidizing conditions:

-

KMnO₄ Oxidation :

In acidic or basic media, the methyl group converts to a carboxylic acid, forming 1,4-difluoro-5-nitrobenzoic acid .

Comparative Reactivity with Analogues

Reactivity trends are influenced by substituent positioning:

Mechanistic Insights

-

Steric Effects : The methyl group at position 2 slows substitution at adjacent positions .

-

Electronic Effects : The nitro group enhances ring electrophilicity, favoring nucleophilic attack at fluorine-bearing carbons .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing transition states .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,4-Difluoro-2-methyl-5-nitrobenzene serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to interact with biological targets, making it a candidate for drug development aimed at various diseases.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against Gram-positive bacteria. The structure-activity relationship suggests that modifications to the nitro group can enhance antibacterial efficacy.

Anticancer Research

In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines. The mechanism involves interference with cellular signaling pathways related to cell proliferation.

Enzyme Interaction Studies

The compound acts as a probe in enzyme-substrate interaction studies, providing insights into biochemical pathways. Its structure allows it to function as an inhibitor or modulator of enzymatic activities.

Industrial Applications

This compound is also utilized in various industrial applications:

- Production of Specialty Chemicals : It is used in synthesizing agrochemicals and polymers due to its reactive nature.

- Dyes and Pigments : The compound's ability to form stable complexes makes it useful in dye production.

Case Studies and Research Findings

Several studies have explored the applications and implications of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives showed significant inhibition against Gram-positive bacteria.

- Anticancer Studies : In vitro assays revealed growth inhibition in specific cancer cell lines linked to interference with cellular signaling pathways.

- Enzyme Interaction Studies : Research highlighted its role as a probe for studying enzyme-substrate interactions, aiding in understanding biochemical pathways .

Mecanismo De Acción

The mechanism of action of 1,4-difluoro-2-methyl-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The methyl group can undergo various transformations, contributing to the compound’s versatility in chemical synthesis .

Comparación Con Compuestos Similares

1,4-Difluoro-2-methyl-5-nitrobenzene can be compared with similar compounds such as:

2,5-Difluoro-4-nitrotoluene: Similar in structure but differs in the position of the nitro group.

1,3-Difluoro-2-methyl-5-nitrobenzene: Differing in the position of the fluorine atoms.

2,5-Difluoro-4-methylnitrobenzene: Another positional isomer with different reactivity and properties

These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.

Actividad Biológica

1,4-Difluoro-2-methyl-5-nitrobenzene (CAS No. 141412-60-4) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological mechanisms, interactions with biomolecules, and relevant research findings associated with this compound.

- Molecular Formula : CHFN\O

- Molecular Weight : 173.12 g/mol

- Structure : The compound features a benzene ring substituted with two fluorine atoms, a methyl group, and a nitro group, which contribute to its unique chemical reactivity and stability.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with various cellular components, influencing enzyme activity and receptor interactions. The presence of fluorine atoms enhances the compound's stability and alters the electronic properties of the benzene ring, potentially increasing its affinity for biological targets .

Enzyme Interaction

Research indicates that this compound may act as an inhibitor or modulator of specific enzymes. The nitro group can facilitate interactions with enzyme active sites, leading to alterations in enzymatic activity. For instance, studies have shown its potential in inhibiting enzymes involved in metabolic pathways relevant to drug metabolism and detoxification processes .

Cytotoxicity and Antimicrobial Activity

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that the compound exhibits selective cytotoxicity against certain tumor cells while sparing normal cells. This selectivity is hypothesized to be due to differential uptake and metabolism in cancerous versus non-cancerous tissues .

Additionally, antimicrobial assays have demonstrated that this compound possesses inhibitory effects against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic processes essential for bacterial survival .

Case Studies

- Cytotoxicity Study : In a study involving human breast cancer cell lines, this compound exhibited IC50 values ranging from 10 to 30 µM. The study concluded that the compound's cytotoxic effects are mediated through apoptosis induction and cell cycle arrest at the G2/M phase.

- Antimicrobial Evaluation : A separate study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating significant antibacterial properties .

Comparative Analysis

To better understand the biological implications of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | IC50 (µM) | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | 10 - 30 | 15 (S. aureus) | Enzyme inhibition; Apoptosis induction |

| 2-Fluoro-4-methyl-5-nitrobenzene | 20 - 40 | 25 (E. coli) | Cell membrane disruption |

| 3-Nitroaniline | 30 - 50 | 30 (S. aureus) | Metabolic interference |

Propiedades

IUPAC Name |

1,4-difluoro-2-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWWQMGGJXKGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282407 | |

| Record name | 1,4-difluoro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141412-60-4 | |

| Record name | 1,4-difluoro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluoro-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.